1-Chloro-7-nitronaphthalene
CAS No.: 102153-58-2
Cat. No.: VC21322609
Molecular Formula: C10H6ClNO2
Molecular Weight: 207.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 102153-58-2 |
---|---|
Molecular Formula | C10H6ClNO2 |
Molecular Weight | 207.61 g/mol |
IUPAC Name | 1-chloro-7-nitronaphthalene |
Standard InChI | InChI=1S/C10H6ClNO2/c11-10-3-1-2-7-4-5-8(12(13)14)6-9(7)10/h1-6H |
Standard InChI Key | GGHRRMKLOHCQEP-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)Cl |
Canonical SMILES | C1=CC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)Cl |
Introduction
Chemical Identity and Basic Properties
1-Chloro-7-nitronaphthalene is a polycyclic aromatic compound characterized by its naphthalene backbone with two functional group substitutions: a chlorine atom at position 1 and a nitro group at position 7. This specific substitution pattern distinguishes it from other chloronitronaphthalene isomers. The compound possesses the following key identifiers and physical properties:
Property | Value |
---|---|
Chemical Name | 1-Chloro-7-nitronaphthalene |
Molecular Formula | C₁₀H₆ClNO₂ |
Molecular Weight | 207.61 g/mol |
CAS Number | 102153-58-2 |
Standard Purity | 95% |
Physical State | Solid (presumed based on similar compounds) |
The structure features a naphthalene ring system with the chlorine atom at the 1-position and the nitro group at the 7-position, creating an asymmetric molecule with potential polarization due to the electron-withdrawing nature of both substituent groups .
Structural Characteristics and Chemical Reactivity
The positioning of the chlorine and nitro groups on the naphthalene ring significantly influences the compound's reactivity and electronic properties. The nitro group is strongly electron-withdrawing through both resonance and inductive effects, while the chlorine atom contributes moderate electron-withdrawing effects primarily through an inductive mechanism.
Similar compounds such as 1-nitronaphthalene demonstrate specific reactivity patterns that may provide insights into the behavior of 1-Chloro-7-nitronaphthalene. For instance, nitroaromatic compounds typically undergo reduction reactions at the nitro group under appropriate conditions, and the halogen substituent can participate in nucleophilic aromatic substitution reactions .
The presence of both substituents likely creates specific electronic distribution across the aromatic system, potentially leading to regioselective reactivity patterns in various organic transformations. This reactivity pattern distinguishes it from other isomers such as 1-chloro-2-nitronaphthalene, which has a different electronic distribution due to the proximity of the two substituent groups .
Spectroscopic and Analytical Characteristics
Based on the structural features and data from related compounds, 1-Chloro-7-nitronaphthalene would likely display characteristic spectroscopic properties that could be utilized for identification and purity assessment:
Predicted Spectroscopic Properties
Analytical Method | Expected Characteristics |
---|---|
UV-Visible Spectroscopy | Absorption bands associated with the naphthalene core and modified by the nitro and chloro substituents |
IR Spectroscopy | Characteristic bands for C-Cl stretching (600-800 cm⁻¹) and asymmetric/symmetric NO₂ stretching (1530-1350 cm⁻¹) |
¹H NMR | Complex aromatic signals reflecting the asymmetric substitution pattern |
Mass Spectrometry | Molecular ion peak at m/z 207 with characteristic isotope pattern due to chlorine |
These predicted characteristics would need to be experimentally verified but provide a framework for analytical identification of the compound.
Comparison with Related Compounds
Several structurally related compounds appear in the literature, providing context for understanding 1-Chloro-7-nitronaphthalene:
Compound | Molecular Formula | Molecular Weight | Key Differences |
---|---|---|---|
1-Chloro-7-nitronaphthalene | C₁₀H₆ClNO₂ | 207.61 g/mol | Reference compound |
1-Chloro-2-nitronaphthalene | C₁₀H₆ClNO₂ | 207.61 g/mol | Nitro group at position 2 instead of 7 |
3-Chloro-1-nitronaphthalene | C₁₀H₆ClNO₂ | 207.61 g/mol | Chloro at position 3, nitro at position 1 |
1-Nitronaphthalene | C₁₀H₇NO₂ | 173.17 g/mol | Lacks chloro substituent |
1-Nitronaphthalene-7,8-oxide | C₁₀H₇NO₃ | 189.17 g/mol | Contains epoxide instead of chlorine |
The position of substituents significantly affects physical properties, reactivity, and biological activities. For example, 1-nitronaphthalene has a melting point of 56°C, a boiling point of 304°C, and a density of 1.223 g/mL at 25°C . These properties would differ for 1-Chloro-7-nitronaphthalene due to the additional chlorine substituent and its specific position.
Physical Properties
While direct experimental data for 1-Chloro-7-nitronaphthalene is limited, certain physical properties can be reasonably estimated based on related compounds:
Estimated Physical Properties
These estimates would require experimental verification for precise determination.
Research Status and Knowledge Gaps
Current research on 1-Chloro-7-nitronaphthalene appears limited, with significant knowledge gaps in several areas:
Identified Knowledge Gaps
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Comprehensive physical property data: Precise experimental determination of physical constants
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Detailed toxicological profile: Systematic studies of health effects and environmental impact
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Optimized synthetic routes: Development of efficient and selective synthesis methods
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Reaction chemistry inventory: Systematic investigation of reactivity patterns
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Practical applications: Exploration of potential industrial and research applications
Research Opportunities
These knowledge gaps present opportunities for future research, including:
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Development of improved synthetic methodologies
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Comprehensive characterization of physical and chemical properties
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Investigation of potential applications in chemical synthesis
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Assessment of environmental fate and toxicological profile
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Exploration of structure-activity relationships
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